molecular formula C12H15FN2O4S2 B2632016 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-methyl-1,4-thiazepane CAS No. 2418731-46-9

4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-methyl-1,4-thiazepane

Cat. No. B2632016
CAS RN: 2418731-46-9
M. Wt: 334.38
InChI Key: CVWWBEWIORZPPX-UHFFFAOYSA-N
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Description

The compound “4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-methyl-1,4-thiazepane” is a fluorinated pyridine derivative . Fluorinated pyridines are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorinated pyridines can be synthesized using various methods . These methods include the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . The exact method would depend on the specific structure and desired properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could result in unique properties, as fluorine atoms can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Future Directions

The future directions for this compound would depend on its potential applications. Given the interest in fluorinated pyridines in various fields such as pharmaceuticals and materials science , it could be worthwhile to explore the properties and potential uses of this compound further.

properties

IUPAC Name

4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4S2/c1-9-8-20-4-2-3-15(9)12(16)10-5-11(7-14-6-10)19-21(13,17)18/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWWBEWIORZPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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